4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide is a synthetic compound with a complex molecular structure. It is identified by the CAS number 1630857-24-7 and has a molecular formula of with a molecular weight of 375.4 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound is categorized as a hybrid molecule that incorporates both quinoline and triazole structures. The presence of the triazole moiety is significant due to its known biological activity, including antifungal and antibacterial effects. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of multi-target agents for therapeutic use .
The synthesis of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide typically involves several key steps:
The reaction conditions, including temperature and time, are critical for achieving high yields. Thin-layer chromatography (TLC) is commonly employed to monitor the progress of the reactions. The final product is purified through techniques such as recrystallization or column chromatography.
The molecular structure of 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide features:
The compound's structural representation can be illustrated using its SMILES notation: COCc1nc(-c2ccc(NC(=O)c3c[nH]c4ccccc4c3=O)cc2)n[nH]1 .
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
Understanding these reactions is essential for modifying the compound for enhanced biological activity or specificity against certain targets.
The mechanism of action for compounds like 4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide typically involves:
Data from various studies indicate that such compounds can exhibit multi-target effects, making them valuable in therapeutic applications .
While specific physical properties such as melting point and boiling point are not readily available for this compound, it is essential to note that:
Chemical properties include:
Relevant data on these properties can guide researchers in handling and applying this compound effectively .
4-hydroxy-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide has potential scientific uses in:
Research continues into optimizing its efficacy and broadening its application scope in both pharmaceutical and agricultural fields .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8